

Application of Piretanide-d4 in Doping Control Analysis: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Piretanide-d4

Cat. No.: B588190

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Introduction

Piretanide is a potent loop diuretic used clinically for the management of hypertension and edema.[1] In the context of sports, all diuretics, including piretanide, are included on the World Anti-Doping Agency's (WADA) Prohibited List (class S5: Diuretics and Masking Agents).[2] Their misuse by athletes is primarily due to two reasons: to induce rapid weight loss in sports with weight categories, and to act as masking agents by increasing urine volume, which can dilute the concentration of other prohibited substances, making their detection more challenging.[3]

To ensure accurate and reliable detection and quantification of piretanide in athletes' urine samples, a robust analytical methodology is required. The use of a stable isotope-labeled internal standard, such as **Piretanide-d4**, is a cornerstone of best practice in anti-doping analysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Piretanide-d4**, being chemically identical to piretanide but with a different mass, co-elutes with the analyte and experiences similar effects during sample preparation and analysis, thus correcting for variations and ensuring high precision and accuracy.

This document provides detailed application notes and protocols for the use of **Piretanide-d4** in the doping control analysis of piretanide.

Data Presentation

Table 1: Pharmacokinetic Properties of Piretanide

Parameter	Value	Reference
Bioavailability	~90%	[4]
Protein Binding	96%	[4]
Elimination Half-Life ($t_{1/2}$)	60 - 90 minutes	[5]
Excretion	~60% in urine (45% as unchanged drug), 40% in feces	[4][5]
Metabolism	Partially metabolized, specific metabolites not fully identified	[4]

Table 2: LC-MS/MS Parameters for Piretanide Analysis (Illustrative)

Note: Specific MRM transitions for **Piretanide-d4** are not widely published and should be determined empirically. The values for Piretanide can be used as a starting point for method development.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV) (Illustrative)
Piretanide	363.1	283.1	186.1	20
Piretanide-d4	367.1	287.1	190.1	20

Table 3: Method Validation Parameters (Typical Expected Performance)

Parameter	Acceptance Criteria
Linearity (R^2)	≥ 0.99
Limit of Detection (LOD)	< 50 ng/mL
Limit of Quantification (LOQ)	100 ng/mL
Intra-day Precision (%RSD)	$< 15\%$
Inter-day Precision (%RSD)	$< 15\%$
Accuracy (% Recovery)	85 - 115%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a common method for extracting piretanide from a urine matrix.

Materials:

- Urine sample
- **Piretanide-d4** internal standard solution (1 μ g/mL in methanol)
- Phosphate buffer (0.1 M, pH 6.0)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- SPE cartridges (e.g., C18, 100 mg)
- Nitrogen evaporator
- Reconstitution solution (e.g., 20% methanol in water)

Procedure:

- Allow urine samples to equilibrate to room temperature.

- Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulate matter.
- To 2 mL of the supernatant, add 25 μ L of the **Piretanide-d4** internal standard solution.
- Add 1 mL of phosphate buffer and vortex for 30 seconds.
- Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Load the sample mixture onto the conditioned SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of ethyl acetate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the reconstitution solution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Illustrative):

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile

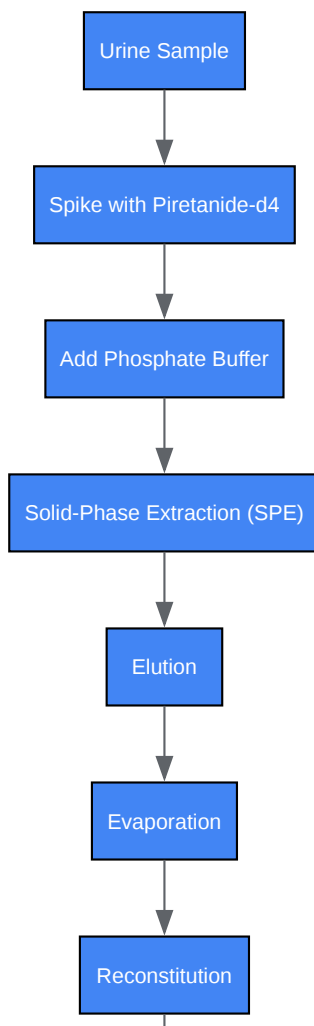
- Gradient:
 - 0-1 min: 10% B
 - 1-8 min: 10-90% B
 - 8-9 min: 90% B
 - 9-9.1 min: 90-10% B
 - 9.1-12 min: 10% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions (Illustrative):

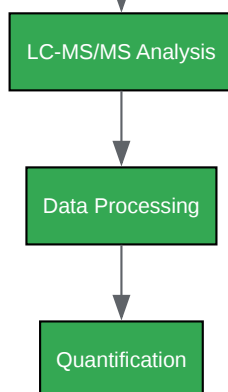
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Temperature: 500°C
- IonSpray Voltage: 5500 V
- Curtain Gas: 30 psi
- Collision Gas: Nitrogen
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

Sample Preparation

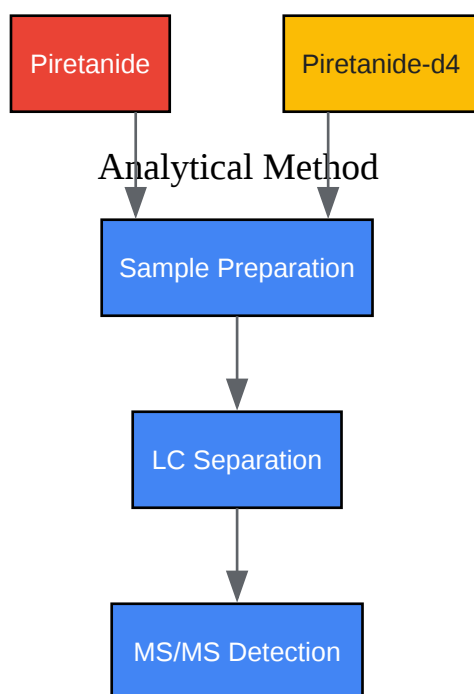


Analysis



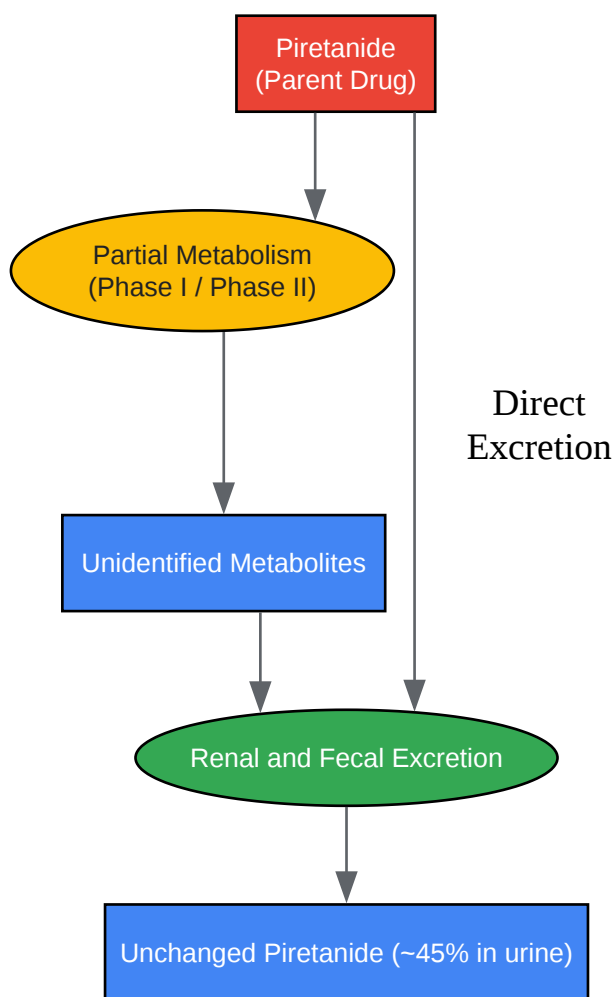
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Caption: Experimental workflow for the analysis of piretanide in urine.



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Caption: Logical relationship of analyte, internal standard, and analytical method.



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